molecular formula C8H10N2S B14328271 1-Allylpyrrole-2-carbothioamide CAS No. 101001-70-1

1-Allylpyrrole-2-carbothioamide

Cat. No.: B14328271
CAS No.: 101001-70-1
M. Wt: 166.25 g/mol
InChI Key: PGIUFQXXLLAUIR-UHFFFAOYSA-N
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Description

1-Allylpyrrole-2-carbothioamide is a heterocyclic compound that features a pyrrole ring substituted with an allyl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylpyrrole-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of pyrrole with allyl isothiocyanate under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the pyrrole nitrogen on the isothiocyanate carbon, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Allylpyrrole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The allyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Allylpyrrole-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-allylpyrrole-2-carbothioamide exerts its effects involves interactions with specific molecular targets. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for drug development .

Comparison with Similar Compounds

    1-Allylpyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    1-Allylpyrrole-2-carboxylate: Contains a carboxylate group, offering different reactivity and applications.

    1-Allylpyrrole-2-thioamide: Similar to 1-allylpyrrole-2-carbothioamide but with a thioamide group.

Uniqueness: this compound is unique due to its carbothioamide group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

101001-70-1

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

1-prop-2-enylpyrrole-2-carbothioamide

InChI

InChI=1S/C8H10N2S/c1-2-5-10-6-3-4-7(10)8(9)11/h2-4,6H,1,5H2,(H2,9,11)

InChI Key

PGIUFQXXLLAUIR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC=C1C(=S)N

Origin of Product

United States

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